molecular formula C16H17F2N3 B11959124 4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline CAS No. 200116-11-6

4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline

Cat. No.: B11959124
CAS No.: 200116-11-6
M. Wt: 289.32 g/mol
InChI Key: VSEKWLHSSZNAHC-UHFFFAOYSA-N
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Description

4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) bonded to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C16H18F2N2, and it has a molecular weight of 276.33 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-difluoroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline under basic conditions to yield the desired azo compound.

Reaction Conditions:

  • Diazotization:

    • Reagents: 2,4-difluoroaniline, sodium nitrite, hydrochloric acid
    • Temperature: 0-5°C
    • Solvent: Water
  • Azo Coupling:

    • Reagents: Diazonium salt, N,N-diethylaniline
    • Temperature: 0-5°C
    • Solvent: Water or ethanol
    • pH: Basic (using sodium hydroxide or sodium carbonate)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation:

    • Reagents: Potassium permanganate, hydrogen peroxide
    • Conditions: Acidic or neutral medium
  • Reduction:

    • Reagents: Sodium dithionite, zinc dust in acetic acid
    • Conditions: Mild heating
  • Substitution:

    • Reagents: Halogens, nitrating agents
    • Conditions: Varies depending on the substituent

Major Products

    Oxidation Products: Nitroso derivatives

    Reduction Products: Corresponding amines

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline has several applications in scientific research:

    Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with metals.

    Industry: Utilized in the production of colored polymers and textiles.

Mechanism of Action

The compound exerts its effects primarily through its diazenyl group, which can interact with various molecular targets. The azo group can undergo reversible cis-trans isomerization under light, making it useful in photoresponsive materials. Additionally, the compound can form stable complexes with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-dimethylaniline
  • **4-[(E)-(2,4-difluorophenyl)diazenyl]aniline
  • **4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylbenzeneamine

Uniqueness

4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the diethylamino group enhances its solubility in organic solvents and its ability to form stable complexes with metals, making it more versatile in various applications compared to its analogs.

Properties

CAS No.

200116-11-6

Molecular Formula

C16H17F2N3

Molecular Weight

289.32 g/mol

IUPAC Name

4-[(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C16H17F2N3/c1-3-21(4-2)14-8-6-13(7-9-14)19-20-16-10-5-12(17)11-15(16)18/h5-11H,3-4H2,1-2H3

InChI Key

VSEKWLHSSZNAHC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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